Padoporfin

Photodynamic therapy Pharmacokinetics Prostate cancer

Padoporfin (WST09, Tookad®) is a palladium-substituted bacteriochlorophyll derivative that functions as a vascular-targeted photosensitizer for photodynamic therapy (PDT), with a peak absorption wavelength of 763 nm and a molar extinction coefficient of 88,000 M⁻¹ cm⁻¹. It is distinguished from cellular-targeted photosensitizers by its mechanism of rapid vascular localization and occlusion upon illumination, leading to tumor necrosis via ischemia rather than direct tumor-cell cytotoxicity.

Molecular Formula C35H36N4O6Pd
Molecular Weight 715.1 g/mol
CAS No. 274679-00-4
Cat. No. B1678280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePadoporfin
CAS274679-00-4
SynonymsWST-09;  WST09;  WST 09;  Pd-Bacteriopheophorbide;  Pd-BPheid, Tookad.
Molecular FormulaC35H36N4O6Pd
Molecular Weight715.1 g/mol
Structural Identifiers
SMILESCCC1C(C2=CC3=C(C(=C([N-]3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)[N-]6)C)C(=O)C5C(=O)OC)CCC(=O)O)C)C)C(=O)C)C.[Pd+2]
InChIInChI=1S/C35H38N4O6.Pd/c1-8-19-14(2)21-13-26-28(18(6)40)16(4)23(37-26)11-22-15(3)20(9-10-27(41)42)32(38-22)30-31(35(44)45-7)34(43)29-17(5)24(39-33(29)30)12-25(19)36-21;/h11-15,19-20,31H,8-10H2,1-7H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t14-,15+,19-,20+,31-;/m1./s1
InChIKeyGPIVNYFDHQDTDZ-GDUCSYRESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Padoporfin (WST09) Procurement Guide for Vascular-Targeted Photodynamic Research and Clinical Investigation


Padoporfin (WST09, Tookad®) is a palladium-substituted bacteriochlorophyll derivative that functions as a vascular-targeted photosensitizer for photodynamic therapy (PDT), with a peak absorption wavelength of 763 nm and a molar extinction coefficient of 88,000 M⁻¹ cm⁻¹ [1]. It is distinguished from cellular-targeted photosensitizers by its mechanism of rapid vascular localization and occlusion upon illumination, leading to tumor necrosis via ischemia rather than direct tumor-cell cytotoxicity [2]. Clinically, padoporfin has been investigated primarily for focal ablation of localized and recurrent prostate cancer [3].

Why Padoporfin (WST09) Cannot Be Replaced by Other Photosensitizers in Vascular-Targeted PDT Protocols


Photosensitizers are not functionally interchangeable. Padoporfin is a hydrophobic bacteriochlorophyll that requires a Cremophor-based carrier for intravenous administration, exhibits an alpha half-life of approximately 1.86 minutes, and exerts its effect through rapid vascular shutdown upon 763 nm illumination [1]. Its closest analog, padeliporfin (WST11), was specifically engineered to be water-soluble (logP -0.19 vs. padoporfin logP 1.38), eliminating the Cremophor carrier and altering plasma protein binding profiles, drug dosing (4 mg/kg vs. 2 mg/kg), and irradiation wavelength (753 nm vs. 763 nm) [1]. Substitution of padoporfin with padeliporfin or other photosensitizers (e.g., temoporfin, motexafin lutetium) without protocol revision would invalidate established light-dose treatment planning models and introduce unpredictable efficacy and toxicity outcomes [2].

Padoporfin (WST09) Quantitative Differential Evidence Against Closest Comparators


Physicochemical and Pharmacokinetic Head-to-Head: Padoporfin vs. Padeliporfin

In a direct comparison, padoporfin (WST09) and padeliporfin (WST11) exhibit fundamentally different physicochemical and pharmacokinetic profiles [1]. Padoporfin is lipophilic (logP 1.38) while padeliporfin is hydrophilic (logP -0.19). Padoporfin has a smaller apparent volume of distribution (10.9 mL vs. 22.12 mL), a shorter alpha half-life (1.86 min vs. 1.65 min), a measurable beta half-life (1.3 h vs. not reported), and lower total body clearance (0.18 mL/min vs. 0.89 mL/min) [1]. Plasma protein binding also differs markedly: padoporfin binds 30% to LDL, 50% to HDL, and 15% to HDP, whereas padeliporfin binds only 5% to LDL, 15% to HDL, and 80% to HDP [1]. The standard intravenous dose for padoporfin is 2 mg/kg, half that of padeliporfin (4 mg/kg), and the activation wavelength is 763 nm versus 753 nm for padeliporfin [1].

Photodynamic therapy Pharmacokinetics Prostate cancer

Formulation Requirement: Hydrophobicity-Driven Cremophor Carrier vs. Water-Soluble Padeliporfin

Padoporfin is intrinsically hydrophobic (logP 1.38) and insoluble in water, necessitating formulation with the solubilizing agent Cremophor EL for intravenous delivery [1]. In contrast, padeliporfin (WST11) was specifically developed as a water-soluble derivative (logP -0.19) that eliminates the need for Cremophor, thereby avoiding Cremophor-associated effects on blood pressure and subclinical hepatotoxicity that were observed in some patients receiving padoporfin [2]. This formulation divergence was a primary driver for the development of padeliporfin as a follow-on compound [2].

Drug formulation Solubility Cremophor toxicity

Molar Extinction Coefficient Advantage Over Temoporfin for Deep-Tissue Light Activation

Padoporfin exhibits a peak absorption at 763 nm with a molar extinction coefficient (ε) of 88,000 M⁻¹ cm⁻¹, which is substantially higher than the clinically used photosensitizer temoporfin (mTHPC) at its activation wavelength of 652 nm (ε = 35,000 M⁻¹ cm⁻¹) [1]. The longer activation wavelength of padoporfin (763 nm vs. 652 nm) also provides deeper tissue penetration, as light attenuation in biological tissue decreases with increasing wavelength in the near-infrared region [2]. This combination of higher ε and longer λ positions padoporfin advantageously for treating larger or deeper tumor volumes.

Molar extinction coefficient Near-infrared absorption Tissue penetration

Rapid Systemic Clearance Minimizing Skin Photosensitivity Compared to First- and Second-Generation Agents

Padoporfin demonstrates exceptionally rapid systemic elimination, with approximately 80% of the administered dose cleared from the circulation within 30 minutes and negligible plasma concentrations by 150 minutes post-infusion [1]. This rapid clearance limits the duration of skin photosensitivity to approximately three hours, after which patients do not need to observe light precautions [2]. In contrast, temoporfin (Foscan®) exhibits residual photosensitivity lasting up to two weeks, and the first-generation agent Photofrin causes cutaneous photosensitivity for 4–6 weeks [2]. This dramatic difference in photosensitivity duration represents a clinically meaningful safety advantage for padoporfin in outpatient treatment settings.

Drug clearance Skin photosensitivity Patient safety

Clinical Ablation Efficacy in Recurrent Prostate Cancer: Phase II Response Rates with Light Dose Escalation

In a Phase II clinical study of padoporfin-mediated VTP in 28 men with localized prostate cancer recurring after external beam radiotherapy, patients receiving a fixed padoporfin dose of 2 mg/kg and a minimal light dose of 23 J/cm² to 90% of the prostate volume (D90 >23 J/cm²) achieved a 6-month biopsy-negative rate of 62% (8 of 13 patients) [1]. Among these eight responders, PSA levels decreased to negligible levels when baseline PSA was <5 ng/mL [1]. MRI-detectable avascular lesions encompassed up to 80% of the prostate gland at higher light doses [1]. For comparison, padeliporfin (WST11) VTP in a Phase III trial for treatment-naïve low-risk prostate cancer demonstrated a 24-month biopsy-negative rate of 49% (101/206) versus 14% (28/207) in the active surveillance arm [2].

Clinical trial Prostate cancer recurrence Biopsy-negative response

Padoporfin (WST09) Evidence-Backed Application Scenarios for Procurement Decision-Making


Focal Salvage Therapy for Radioresistant or Recurrent Localized Prostate Cancer

Padoporfin's demonstrated ability to produce large avascular lesions encompassing up to 80% of the prostate and achieve 62% biopsy-negative responses at 6 months in patients who failed prior radiotherapy [1] makes it a justified procurement choice for clinical protocols investigating salvage focal therapy. Its vascular-targeted mechanism operates independently of DNA damage pathways implicated in radioresistance, providing a mechanistic rationale for use in the post-radiation setting where cellular-targeted agents may be less effective.

Preclinical Vascular-Targeted PDT Research Requiring Deep Near-Infrared Tissue Penetration

With an activation wavelength of 763 nm and a molar extinction coefficient of 88,000 M⁻¹ cm⁻¹, padoporfin provides superior photon capture and deeper light penetration compared to 652 nm-activated temoporfin (ε 35,000) or 664 nm-activated talaporfin (ε 40,000) [2]. Researchers studying PDT in large-animal models or thick tumor xenografts where light attenuation is a critical limiting factor should prioritize padoporfin for its favorable photophysical properties.

Studies Investigating the Impact of Photosensitizer Hydrophobicity and Carrier Formulation on Pharmacokinetics

Padoporfin's requirement for Cremophor EL solubilization (logP 1.38) contrasts directly with water-soluble padeliporfin (logP -0.19), offering a unique paired-comparison system for investigating how carrier formulation affects drug biodistribution, plasma protein binding, and vascular vs. extravascular localization [3]. Procurement of both compounds enables controlled experiments dissecting the contribution of formulation to PDT efficacy and toxicity.

Outpatient PDT Protocols Prioritizing Ultra-Short Photosensitivity Duration

Padoporfin's rapid clearance (~80% in 30 minutes) and consequent limitation of skin photosensitivity to approximately 3 hours [4] support its selection for clinical or preclinical protocols designed for ambulatory settings. This contrasts with the 2-week photosensitivity of temoporfin and 4–6-week photosensitivity of Photofrin, making padoporfin the preferred choice where prolonged light avoidance is impractical or poses a compliance risk [4].

Quote Request

Request a Quote for Padoporfin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.